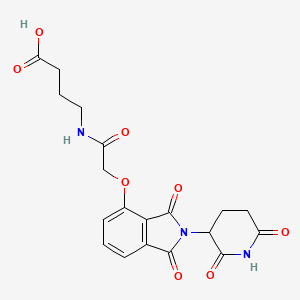

Thalidomide-O-amido-C3-COOH

説明

E3 ligase Ligand-Linker Conjugates 15 (referred to as Conjugate 15) is a chemical compound designed for targeted protein degradation via the ubiquitin-proteasome system. It combines an IAP (Inhibitor of Apoptosis Protein) ligand targeting the cIAP1 E3 ubiquitin ligase with a PROTAC (PROteolysis-TArgeting Chimera) linker. This conjugate facilitates the development of SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), which selectively degrade disease-relevant proteins by recruiting cIAP1 for ubiquitination .

特性

IUPAC Name |

4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVLFEVSXBBCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Synthesis

The preparation of E3 LLC 15 typically follows a multi-step synthetic route:

Synthesis of the E3 Ligase Ligand Core: Starting from commercially available or custom-synthesized precursors, the ligand core is constructed using standard organic synthesis techniques such as amidation, esterification, and selective protection/deprotection of functional groups.

Linker Synthesis and Functionalization: The linker is synthesized or selected from commercially available linkers with functional groups (e.g., azide, alkyne, amine) suitable for conjugation.

Conjugation via Click Chemistry: The final conjugation step often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and selective reaction that forms triazole linkages between azide-functionalized ligands and alkyne-bearing linkers or vice versa. This method provides high yields and regioselectivity under mild conditions.

Purification and Characterization: The crude product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity. Structural confirmation is performed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Reaction Conditions and Optimization

Catalyst: Copper(I) salts, often stabilized by ligands such as tris(benzyltriazolylmethyl)amine (TBTA), are used to catalyze the azide-alkyne cycloaddition.

Solvent Systems: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures with water to facilitate solubility of reactants.

Temperature and Time: Reactions are typically conducted at room temperature to 50°C over several hours to ensure complete conversion.

Stoichiometry: Equimolar or slight excess of one reactant ensures complete coupling.

Data Table: Typical Preparation Parameters for E3 Ligase Ligand-Linker Conjugates 15

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ligand Core Synthesis | Various organic reagents | RT to reflux, 2–24 hours | 65–85 | Multi-step synthesis with purification |

| 2 | Linker Functionalization | PEG derivatives, alkyl halides | RT to 50°C, 4–12 hours | 70–90 | Functional group installation |

| 3 | CuAAC Conjugation | Azide, alkyne, Cu(I) catalyst | RT to 50°C, 6–24 hours | 80–95 | High regioselectivity, mild conditions |

| 4 | Purification | HPLC, column chromatography | — | — | Achieves >95% purity |

| 5 | Characterization | NMR, MS, elemental analysis | — | — | Confirms structure and purity |

Research Findings on Preparation and Optimization

Linker Length and Composition: Studies have shown that the length and chemical nature of the linker significantly impact the conjugate’s biological activity. Shorter linkers enhance binding affinity but may reduce flexibility, while longer linkers improve ternary complex formation but can reduce overall stability.

Conjugation Efficiency: The CuAAC reaction is preferred due to its high efficiency, mild reaction conditions, and minimal side reactions, which are critical for synthesizing sensitive ligands without degradation.

Scalability: Industrial-scale synthesis follows similar routes but requires strict control of reaction parameters, reagent purity, and environmental conditions to maintain batch consistency and compound integrity.

Comparative Analysis with Similar Conjugates

| Feature | E3 Ligase Ligand-Linker Conjugates 15 | Other E3 Ligase Ligand-Linker Conjugates (e.g., 4, 14) |

|---|---|---|

| Molecular Formula | C19H19N3O8 | Varies depending on ligand and linker |

| Linker Type | PEG or alkyl-based | PEG, alkyl, alkyl/ether |

| Conjugation Method | Copper-catalyzed azide-alkyne cycloaddition | Similar click chemistry or amide coupling |

| Biological Target | E3 ubiquitin ligases (e.g., CRBN, VHL) | Same |

| Application Focus | PROTAC development | PROTACs targeting diverse proteins |

| Purity Levels Achieved | >95% | Comparable |

化学反応の分析

反応の種類: タリドミド-O-アミド-C3-COOHは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物の官能基を変性させる可能性があり、その活性を変化させる可能性があります。

還元: この反応は、特定の官能基を還元することができ、化合物の反応性に影響を与えます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応を促進するためのさまざまな触媒が含まれます .

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元は化合物の還元型を生成する可能性があります .

科学的研究の応用

Applications in Biomedical Research

E3 LLC 15 has several notable applications in scientific research:

- Targeted Protein Degradation : By utilizing E3 LLC 15 in PROTAC design, researchers can selectively degrade proteins that are overexpressed or mutated in diseases such as cancer and neurodegenerative disorders. This targeted approach allows for precise modulation of protein levels, providing insights into their roles in various biological processes .

- Chemical Biology Studies : The compound serves as a valuable tool for studying protein function within cellular contexts. By targeting specific proteins for degradation, researchers can investigate their contributions to cellular pathways and disease mechanisms .

- Therapeutic Development : E3 LLC 15 is instrumental in developing new therapies aimed at diseases associated with dysfunctional proteins. Its ability to facilitate targeted degradation opens avenues for creating drugs that can effectively eliminate pathogenic proteins .

Comparative Analysis with Other PROTACs

E3 LLC 15 can be compared with other ligand-linker conjugates used in PROTAC technology. Below is a table summarizing key features and unique aspects of various compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| cIAP1 Ligand-Linker Conjugates | Targets cIAP1 for apoptosis modulation | Specificity for cIAP1 involved in cell survival |

| MDM2 Ligand-Linker Conjugates | Targets MDM2 for p53 degradation | Focus on cancer therapeutics through p53 pathway |

| VHL Ligand-Linker Conjugates | Utilizes VHL for hypoxia-inducible factor degradation | Involvement in oxygen-sensing mechanisms |

| E3 Ligase Ligand-Linker Conjugates 15 | Versatile targeting across multiple pathways | Promising candidate for further research and development |

Case Studies

Recent studies have highlighted the effectiveness of E3 LLC 15-based PROTACs in various experimental settings:

- Protein Degradability Studies : Research demonstrated that modifications using E3 LLC 15 could enhance the degradation efficiency of proteins such as EGFP and DUSP6 by optimizing linker lengths and binding sites on the target proteins .

- Therapeutic Applications : Investigations into PROTACs incorporating E3 LLC 15 have shown promise in preclinical models for treating cancers characterized by aberrant protein expression, indicating its potential utility in clinical settings .

作用機序

タリドミド-O-アミド-C3-COOHの作用機序は、カルリン4 RING E3ユビキチンリガーゼ(CRL4)の基質認識受容体であるセレブロンプロテオリシス標的キメラ(CRBN)に結合することに関与しています。 この結合は、非天然基質をCRL4 CRBNに募集し、その後の分解につながります . このプロセスは、特定のタンパク質の分解を標的にするのに役立つPROTAC技術における化合物の役割にとって重要です .

類似化合物との比較

Key Features:

- Targeted E3 ligase : cIAP1, a member of the IAP family involved in apoptosis regulation.

- Ligand : Binds to the BIR3 domain of cIAP1, enabling substrate ubiquitination.

- Linker : Optimized for ternary complex formation between cIAP1, the target protein, and the PROTAC molecule.

- Applications : Primarily used in oncology for degrading oncoproteins or resistance-associated proteins .

Comparison with Similar E3 Ligase Ligand-Linker Conjugates

cIAP1 Ligand-Linker Conjugates 10

- Structure : Similar to Conjugate 15 but with variations in linker length or attachment chemistry.

- Function : Also used in SNIPER development but may exhibit differences in degradation efficiency due to linker flexibility or steric hindrance .

- Key Difference: Conjugate 15 incorporates a hydrochloride salt, enhancing solubility and bioavailability compared to non-salt forms .

CRBN-Based Conjugates (e.g., Lenalidomide-Linker Conjugates)

- Targeted E3 ligase : Cereblon (CRBN), a CRL4 complex component.

- Ligand: Immunomodulatory drugs (IMiDs) like lenalidomide or pomalidomide.

- Applications : Widely used in PROTACs for degrading proteins such as IKZF1/3 in multiple myeloma.

- Comparison :

- Efficiency : CRBN-based PROTACs (e.g., NX-2121 for BTK degradation) achieve IC50 values as low as 0.32 nM, surpassing cIAP1-based conjugates in some contexts .

- Mechanism : CRBN recruits neo-substrates via structural destabilization, while cIAP1 requires direct substrate recognition .

- Limitations : CRBN ligands face challenges with enantiomer stability, whereas cIAP1 ligands avoid this issue .

VHL-Based Conjugates (e.g., VH032-Linker Conjugates)

- Targeted E3 ligase : Von Hippel-Lindau (VHL), part of the CRL2 complex.

- Ligand : Hydroxyproline derivatives (e.g., VH032) that bind the VHL β-domain.

- Applications : Effective in degrading kinases (e.g., EGFR) and transcription factors (e.g., BET proteins).

- Comparison :

MDM2-Based Conjugates

- Targeted E3 ligase : MDM2, a regulator of p53.

- Ligand : Nutlin or idasanutlin derivatives.

- Applications : Restore p53 activity in p53-wildtype cancers.

- Comparison :

Research Findings and Challenges

- cIAP1 Conjugate 15 : Demonstrates promise in degrading oncoproteins like BCL-2 or survivin but requires optimization for tissue permeability .

- CRBN vs. cIAP1 : CRBN-based PROTACs dominate clinical pipelines due to their versatility, but cIAP1 systems offer unique advantages in apoptosis-resistant cancers .

- Linker Chemistry : Conjugate 15’s hydrochloride modification improves solubility, a common issue in PROTAC development .

Q & A

Basic Research Questions

Q. What are the key design principles for optimizing E3 ligase ligand-linker conjugates (e.g., Conjugate 15) in PROTAC development?

- Methodological Answer : The design hinges on three components: (1) selection of an E3 ligase ligand with high binding affinity (e.g., CRBN, VHL); (2) linker chemistry that balances hydrophilicity, rigidity, and proteolytic stability; and (3) a target protein ligand with validated specificity. For Conjugate 15, prioritize linker length (e.g., PEG-based or alkyl chains) to ensure proper ternary complex formation between the E3 ligase, target protein, and PROTAC. Use surface plasmon resonance (SPR) to validate binding kinetics and mass spectrometry (MS) to confirm conjugate integrity .

Q. How can researchers experimentally validate the binding specificity of E3 ligase ligand-linker conjugates to their intended targets?

- Methodological Answer : Employ competitive binding assays (e.g., fluorescence polarization) using known E3 ligase inhibitors to assess displacement of Conjugate 15. Combine with cellular thermal shift assays (CETSA) to monitor target engagement in live cells. For PROTAC applications, ubiquitination assays (e.g., Western blot for polyubiquitin chains) and proteasome inhibition controls (e.g., MG132 treatment) are critical to confirm degradation is E3 ligase- and proteasome-dependent .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in degradation efficiency between in vitro and in vivo models for PROTACs using Conjugate 15?

- Methodological Answer : Discrepancies often arise from differences in cellular permeability, efflux pump activity, or off-target effects. To address this:

- Use LC-MS/MS to quantify intracellular PROTAC concentrations and correlate with degradation efficacy.

- Perform CRISPR screens to identify resistance mechanisms (e.g., mutations in E3 ligase components).

- Validate tissue-specific degradation profiles via mass spectrometry imaging (MSI) in animal models .

Q. How can researchers systematically analyze ternary complex formation kinetics for E3 ligase ligand-linker conjugates?

- Methodological Answer : Utilize biolayer interferometry (BLI) or cryo-EM to visualize ternary complex stoichiometry and binding cooperativity. For Conjugate 15, compare ternary complex stability across varying linker lengths using isothermal titration calorimetry (ITC) to measure enthalpy changes. Computational docking (e.g., Rosetta) can predict optimal linker conformations for cooperative binding .

Q. What are the best practices for addressing off-target degradation caused by E3 ligase ligand-linker conjugates?

- Methodological Answer :

- Perform global proteomics (e.g., TMT labeling) to identify non-target proteins degraded post-treatment.

- Use mutant E3 ligase cell lines (e.g., CRBN-KO) to confirm on-target effects.

- Optimize linker hydrophilicity (e.g., PEG4 vs. alkyl) to reduce nonspecific interactions. Data from Conjugate 15 analogs suggest rigid, shorter linkers minimize off-target ubiquitination .

Q. How does linker chemistry influence the pharmacokinetic (PK) profile of PROTACs derived from Conjugate 15?

- Methodological Answer : Hydrophilic linkers (e.g., PEG-based) enhance solubility and reduce plasma protein binding, improving bioavailability. Conversely, hydrophobic linkers (e.g., alkyl chains) may increase cellular retention but risk aggregation. Use HPLC-SEC to assess aggregation propensity and microsomal stability assays to predict metabolic clearance. For in vivo studies, track PROTAC half-life using radiolabeled conjugates .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent degradation data for PROTACs?

- Methodological Answer : Apply four-parameter logistic models to calculate DC₅₀ (50% degradation concentration) and Dmax (maximal degradation). Use bootstrapping to estimate confidence intervals for degradation efficacy. For inconsistent replicates, assess outlier sources (e.g., variable E3 ligase expression) via qPCR or flow cytometry .

Q. How can researchers ensure reproducibility in synthesizing E3 ligase ligand-linker conjugates?

- Methodological Answer : Standardize reaction conditions (e.g., temperature, solvent purity) and validate each intermediate with NMR and HRMS . For Conjugate 15, document linker coupling efficiency using HPLC-UV at 214 nm (amide bond detection). Publish detailed synthetic protocols in open-access repositories (e.g., Zenodo) to enable replication .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。